Ethyl 2-cyanononanoate Ethyl 2-cyanononanoate
Brand Name: Vulcanchem
CAS No.: 1114-73-4
VCID: VC20949003
InChI: InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)12(14)15-4-2/h11H,3-9H2,1-2H3
SMILES: CCCCCCCC(C#N)C(=O)OCC
Molecular Formula: C12H21NO2
Molecular Weight: 211.3 g/mol

Ethyl 2-cyanononanoate

CAS No.: 1114-73-4

Cat. No.: VC20949003

Molecular Formula: C12H21NO2

Molecular Weight: 211.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyanononanoate - 1114-73-4

Specification

CAS No. 1114-73-4
Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
IUPAC Name ethyl 2-cyanononanoate
Standard InChI InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)12(14)15-4-2/h11H,3-9H2,1-2H3
Standard InChI Key RLFOJKJGCRFYMW-UHFFFAOYSA-N
SMILES CCCCCCCC(C#N)C(=O)OCC
Canonical SMILES CCCCCCCC(C#N)C(=O)OCC

Introduction

Chemical Identity and Structural Properties

Ethyl 2-cyanononanoate is a well-defined chemical entity registered in multiple chemical databases. Its fundamental chemical identity parameters are presented in Table 1.
Table 1: Chemical Identity Parameters of Ethyl 2-Cyanononanoate

ParameterValue
Common NameEthyl 2-cyanononanoate
CAS Registry Number1114-73-4
Molecular FormulaC₁₂H₂₁NO₂
Molecular Weight211.30 g/mol
PubChem CID276533
Synonyms2-Cyanononanoic acid ethyl ester, NSC124634, DTXSID40920551
The structural composition of ethyl 2-cyanononanoate includes multiple functional elements that contribute to its chemical behavior . The molecule contains:
  • A nonane backbone (nine-carbon chain)

  • A cyano group (C≡N) at the C2 position

  • An ethyl ester group (-COOC₂H₅) also at the C2 position

  • An alpha-carbon center bearing both the nitrile and ester functionalities
    This structural arrangement creates an alpha-cyano ester, where both electron-withdrawing groups (cyano and carbonyl) are attached to the same carbon atom, significantly influencing the compound's reactivity profile and making it particularly valuable for synthetic applications.

Physical and Chemical Properties

PropertyCharacteristic
Physical StateLiquid at standard temperature and pressure
AppearanceColorless to pale yellow liquid
SolubilityReadily soluble in organic solvents (alcohols, ethers, chlorinated solvents); limited water solubility
StabilityRelatively stable under standard storage conditions; sensitive to strong acids and bases
The long hydrocarbon chain (nonane backbone) contributes to the lipophilic character of the molecule, affecting its solubility profile and physical behavior. The polarity introduced by the cyano and ester groups influences intermolecular interactions, potentially impacting properties such as boiling point and viscosity.

Chemical Reactivity

The chemical reactivity of ethyl 2-cyanononanoate is primarily determined by its functional groups and their electronic effects. As an alpha-cyano ester, the compound exhibits distinct reactivity patterns that can be leveraged in various chemical transformations.
Table 3: Reactive Sites and Associated Chemistry

Reactive SiteCharacteristic Reactions
Cyano Group (C≡N)Hydrolysis to amide or carboxylic acid; Reduction to primary amine; Nucleophilic addition
Ester Group (-COOC₂H₅)Hydrolysis to carboxylic acid; Transesterification; Reduction to alcohol; Amidation
Alpha Carbon (C2)Deprotonation; Alkylation; Aldol-type condensations; Michael additions
The alpha carbon in ethyl 2-cyanononanoate is particularly acidic due to the adjacent electron-withdrawing cyano and ester groups, making it susceptible to deprotonation under basic conditions. This property enables various carbon-carbon bond-forming reactions that are valuable in synthetic organic chemistry.
Synthetic MethodReaction ConditionsExpected YieldReference Basis
Alkylation of Ethyl CyanoacetateEthyl cyanoacetate + 1-bromoheptane, NaH/NaOEt, THF, 0-25°C70-85%Similar to ethyl 2-cyanopropanoate synthesis
Cyanation of Ethyl 2-BromononanoateEthyl 2-bromononanoate + NaCN/KCN, DMF, 50-80°C65-80%Based on cyanation methods for alpha-bromo esters
Esterification of 2-Cyanononanoic Acid2-Cyanononanoic acid + ethanol, H₂SO₄ catalyst, reflux75-90%Similar to Fischer esterification of cyano acids
The most practical approach likely involves the alkylation of ethyl cyanoacetate, a readily available starting material, with an appropriate heptyl halide. This route parallels the synthesis of ethyl 2-cyanopropanoate, where sodium hydride facilitates the deprotonation of ethyl cyanoacetate prior to alkylation with an alkyl halide .

Reaction Mechanism for Alkylation Route

The synthesis via alkylation of ethyl cyanoacetate proceeds through the following mechanistic steps:

  • Deprotonation of ethyl cyanoacetate by a strong base (e.g., NaH or NaOEt) to form a resonance-stabilized carbanion

  • Nucleophilic attack of the carbanion on the electrophilic carbon of 1-bromoheptane

  • Formation of the carbon-carbon bond with simultaneous displacement of the bromide leaving group

  • Protonation during workup to yield the final product
    This synthetic approach takes advantage of the acidity of the alpha hydrogen in ethyl cyanoacetate (pKa ≈ 9), which is significantly enhanced by the adjacent electron-withdrawing cyano and ester groups.

Spectroscopic MethodKey Features
¹H NMRCharacteristic signals for: ethyl ester (quartet at ~4.2 ppm, triplet at ~1.3 ppm); methine proton at C2 (multiplet at ~3.5 ppm); long alkyl chain protons (complex multiplets at 0.8-2.0 ppm)
¹³C NMRDistinctive peaks for: cyano carbon (~120 ppm); carbonyl carbon (~165 ppm); alpha carbon (~40 ppm); ethyl ester carbons (~60 ppm, ~14 ppm); alkyl chain carbons (15-35 ppm)
IR SpectroscopyStrong absorption bands for: C≡N stretching (~2250 cm⁻¹); C=O stretching (~1735 cm⁻¹); C-O stretching (~1200 cm⁻¹); C-H stretching (2800-3000 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 211; fragmentation pattern likely showing loss of ethoxy group (m/z -45) and sequential alkyl chain fragmentations
These spectroscopic features would be essential for confirming the structure and assessing the purity of synthesized ethyl 2-cyanononanoate samples in research and industrial settings.

Applications in Organic Synthesis

Ethyl 2-cyanononanoate, with its bifunctional character and reactive alpha position, serves as a versatile building block in organic synthesis. Its potential applications span multiple domains of chemistry and materials science.

Synthetic Utility

The principal applications of ethyl 2-cyanononanoate in organic synthesis leverage its reactive functional groups and carbon skeleton:
Table 6: Synthetic Applications of Ethyl 2-Cyanononanoate

ApplicationDescriptionProduct Classes
Heterocycle SynthesisTransformation of the cyano and ester groups to construct nitrogen-containing heterocyclesPyridines, pyrroles, pyrrolidines, and related heterocyclic systems
Peptide MimeticsIncorporation into peptide-like structures as a modified amino acid equivalentPeptidomimetics with altered conformational preferences
Functional LipidsUtilization of the long alkyl chain with polar functional groupsAmphiphilic compounds, surfactants, lipid analogs
Building BlocksSelective functional group transformations to access diverse structural motifsComplex organic molecules with defined stereochemistry
The versatility of ethyl 2-cyanononanoate in organic synthesis stems from the differential reactivity of its functional groups, allowing for selective transformations under controlled conditions.

Transformation Pathways

Ethyl 2-cyanononanoate can undergo various chemical transformations that modify its functional groups while preserving or extending its carbon framework:
Table 7: Key Transformation Pathways

TransformationReaction ConditionsResulting Functionality
Cyano HydrolysisH₂O, acid or base catalyst, heatAmide or carboxylic acid group
Ester HydrolysisAqueous NaOH or KOH, alcohol solventCarboxylate salt
Reduction (Selective)DIBAL-H, -78°C, tolueneAldehyde (from ester) or imine (from nitrile)
Reduction (Complete)LiAlH₄, THF, 0°C to RTAmino alcohol derivative
Base-catalyzed CondensationAldehydes or ketones, base catalystα,β-Unsaturated derivatives
These transformations highlight the synthetic versatility of ethyl 2-cyanononanoate as a platform for accessing structurally diverse compounds with potential applications in pharmaceutical research and materials science.
Research AreaRationaleMethodology
Enzyme InhibitionAlpha-cyano esters can act as covalent or competitive inhibitors of various enzymesIn vitro enzyme assays, molecular modeling
Antimicrobial ActivityCyano-functionalized compounds have shown antimicrobial propertiesMicrobial growth inhibition assays
Structure-Activity RelationshipsSystematic modification of functional groups to optimize biological activityMedicinal chemistry approach, combinatorial synthesis
Metabolic StabilityUnderstanding biotransformation pathways of cyano-ester compoundsIn vitro metabolism studies, LC-MS analysis
These research directions could provide valuable insights into the biological behavior of ethyl 2-cyanononanoate and related compounds, potentially leading to applications in medicinal chemistry and pharmaceutical development.

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